Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine” is also known as "11H-Indeno[1,2-b]quinoxalin-11-one oxime sodium salt" . It is a potent and selective JNK3 inhibitor . The molecular formula is C15H8N3NaO and the molecular weight is 269.23 .
Synthesis Analysis
The synthesis of indeno[1,2-b]quinoxalines involves the reactions of indeno[1,2-b]quinoxalinone as a key construction block . Most of the reactions described are multicomponent ones with readily available starting materials that produce complex molecular spiro architectures . A variety of chemical reactions are used to produce a variety of indeno[1,2-b]quinoxaline-based spiro-heterocyclic frameworks .Molecular Structure Analysis
The molecular structure of “Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine” is characterized by a nitrogen-containing indeno[1,2-b]quinoxaline ring . This ring is a privileged structurally fused active system and has notable applications in various fields of chemistry .Chemical Reactions Analysis
The nitrogen-containing indeno[1,2-b]quinoxaline ring is recognized as an important building block in organic synthesis . It is involved in a wide range of chemical reactions to produce a variety of indeno[1,2-b]quinoxaline-based spiro-heterocyclic frameworks .Physical And Chemical Properties Analysis
“Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine” is a white to off-white solid . It is soluble in DMSO . The molecular formula is C15H8N3NaO and the molecular weight is 269.23 .Scientific Research Applications
Decomposition and Mineralization in Water Treatment
Research on the decomposition and mineralization of sulfaquinoxaline sodium (a compound with a quinoxaline group) during UV/H2O2 oxidation processes provides insight into methods for removing residues of quinoxaline derivatives from wastewater. This study highlights the effectiveness of UV/H2O2 oxidation in decomposing sulfaquinoxaline sodium, especially under acidic and neutral conditions, and identifies the influence of various ions and organic materials on the decomposition rate. The decomposition products and potential pathways were elucidated using advanced chromatography and mass spectrometry techniques, offering a foundation for understanding the environmental fate of quinoxaline derivatives (Liao et al., 2016).
Organic Synthesis and Pharmaceutical Applications
Several studies have focused on the synthesis of quinoxaline derivatives for potential pharmaceutical applications. For instance, the synthesis of 11H-indeno[1,2-b]quinoxaline derivatives has been explored for their use as intermediates in organic synthesis and their potential pharmaceutical applications, including neuroinflammation and ischemia-reperfusion injury treatment prospects (Kovrizhina et al., 2021). Another study demonstrated a metal-free synthesis of pyrrolo[1,2-a]quinoxalines, highlighting a novel approach to synthesizing biologically important quinoxaline derivatives (Tang et al., 2018).
Neuroprotective Effects
Research on a novel inhibitor of c-Jun N-terminal kinase, based on an indeno[1,2-b]quinoxaline derivative, demonstrates significant neuroprotective effects in a rat model of transient focal cerebral ischemia. This study showcases the therapeutic potential of quinoxaline derivatives in treating stroke and possibly other neurodegenerative diseases, highlighting the compound's ability to reduce infarct size and improve neurological outcomes (Plotnikov et al., 2020).
Anticancer Activity
A study on indeno[1,2-b]quinoxaline derivatives revealed their potential as anticancer agents, with specific compounds showing activity against various cancer cell lines. The research indicates that these compounds could inhibit topoisomerase I and II, induce cell cycle arrest, and activate apoptosis pathways, suggesting their potential utility in cancer therapy (Tseng et al., 2016).
Safety And Hazards
Future Directions
The nitrogen-containing indeno[1,2-b]quinoxaline ring has notable applications in various fields of chemistry . It has been recognized as an important building block in organic synthesis . Some of the synthesized spiro-indenoquinoxalines exhibit interesting biological activities and have promise for the generation of new drug candidates . Therefore, the future directions of “Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine” could involve further exploration of its potential pharmaceutical applications.
properties
IUPAC Name |
sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O.Na/c19-18-14-10-6-2-1-5-9(10)13-15(14)17-12-8-4-3-7-11(12)16-13;/h1-8,19H;/q;+1/p-1/b18-14-; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNHEGDICQSOLR-NYAKATHWSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=N[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C\2C(=C1)C3=NC4=CC=CC=C4N=C3/C2=N\[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N3NaO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.